molecular formula C12H12F13NO4S B13409225 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester CAS No. 68957-53-9

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester

Cat. No.: B13409225
CAS No.: 68957-53-9
M. Wt: 513.27 g/mol
InChI Key: CTKLJYAZSQZYAO-UHFFFAOYSA-N
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Description

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a glycine backbone, an ethyl group, and a tridecafluorohexyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester typically involves the reaction of glycine with N-ethyl-N-[(tridecafluorohexyl)sulfonyl] chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the tridecafluorohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component in pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The tridecafluorohexyl sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets. The ethyl ester functionality may facilitate its transport across cell membranes, allowing it to exert its effects within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt
  • Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, methyl ester

Uniqueness

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tridecafluorohexyl sulfonyl group imparts high hydrophobicity and stability, while the ethyl ester functionality enhances its reactivity and potential for modification.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

68957-53-9

Molecular Formula

C12H12F13NO4S

Molecular Weight

513.27 g/mol

IUPAC Name

ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate

InChI

InChI=1S/C12H12F13NO4S/c1-3-26(5-6(27)30-4-2)31(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23/h3-5H2,1-2H3

InChI Key

CTKLJYAZSQZYAO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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